[Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid
Description
[Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid (CAS: 1353960-45-8) is a synthetic organic compound featuring a cyclopropyl group, a 2-furan-2-yl-2-oxo-ethyl substituent, and an acetic acid backbone. Its molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 223.23 g/mol . The compound’s structure includes a tertiary amine linkage bridging the cyclopropyl and furan-oxoethyl moieties, conferring unique steric and electronic properties.
Properties
IUPAC Name |
2-[cyclopropyl-[2-(furan-2-yl)-2-oxoethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9(10-2-1-5-16-10)6-12(7-11(14)15)8-3-4-8/h1-2,5,8H,3-4,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTGPUVTIHZABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=CC=CO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropyl Group: Cyclopropyl bromide is reacted with a suitable nucleophile to form the cyclopropyl intermediate.
Introduction of the Furan Ring: The cyclopropyl intermediate is then reacted with 2-furan-2-yl-2-oxo-ethyl bromide under basic conditions to introduce the furan ring.
Amino Acid Formation: The resulting compound is then treated with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the furan ring or the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C), sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced furan derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The cyclopropyl group and furan ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The amino-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of amino-acetic acid derivatives with variable substituents. Below is a systematic comparison with structurally related analogs:
Structural Analogues and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| [Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino]-acetic acid | 1353960-45-8 | C₁₁H₁₃NO₄ | 223.23 | Reference compound; contains a furan-2-yl-oxoethyl group. |
| [Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid | 1353960-53-8 | C₁₁H₁₃N₃O₃ | 235.24 | Pyrazine ring replaces furan, increasing nitrogen content and polarity. |
| [Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid | N/A | C₁₀H₁₃N₃O₃S | 269.32 | Thiazole ring replaces furan; sulfur atom enhances potential for hydrogen bonding. |
| 2-[cyclopropyl-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]amino]acetic acid | N/A | C₁₁H₁₅N₃O₃S | 269.32 | Methyl-substituted thiazole adds steric bulk and lipophilicity. |
| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 99189-60-3 | C₁₀H₁₇NO₃ | 199.25 | Cyclohexyl replaces cyclopropyl; lacks heteroaromatic ring, reducing molecular complexity. |
| 2-[cyclopropyl-[(5-fluoro-2-methoxyphenyl)methyl]amino]acetic acid | N/A | C₁₃H₁₆FNO₃ | 253.27 | Fluorophenyl-methoxy group replaces furan-oxoethyl, increasing aromaticity and molecular weight. |
Key Observations
Impact of Heteroaromatic Rings :
- Replacing the furan ring (O-containing) with pyrazine (N-containing) or thiazole (S/N-containing) increases molecular weight and alters polarity. For example, the thiazole derivative (C₁₀H₁₃N₃O₃S) has a higher molecular weight (269.32 vs. 223.23) due to sulfur incorporation .
- The methyl-substituted thiazole (C₁₁H₁₅N₃O₃S) further enhances steric hindrance, which could influence binding affinity in biological systems .
In contrast, the cyclohexyl analog lacks this feature, resulting in a simpler, less polar structure .
This suggests that the furan-oxoethyl derivative could similarly serve as a scaffold for bioactive molecule design.
Biological Activity
Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid is a compound that integrates a cyclopropyl group, a furan ring, and an amino acid structure. This unique molecular architecture suggests potential applications in medicinal chemistry and organic synthesis. The compound's ability to interact with various biological systems makes it a candidate for further pharmacological exploration.
Biological Activity Overview
Preliminary studies indicate that Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid exhibits significant biological activity. Its structural features allow it to engage in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity.
The compound may exert its biological effects through:
- Enzyme Inhibition: Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interacting with receptors to influence signaling pathways.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of similar compounds, suggesting that Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid could exhibit comparable activity. For example, monomeric alkaloids demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL . The structural similarities may imply that this compound could possess similar efficacy.
Case Studies
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Inhibition of Tumor Cell Lines: In related research, compounds with similar structures exhibited inhibitory activities against human tumor cells such as HL-60 and BGC-823, indicating potential anticancer properties .
Compound Cell Line IC50 (µM) 12a E. coli 0.0195 15 Bacillus mycoides 0.0048 - Antifungal Activity: Compounds structurally related to Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid have shown promising antifungal activity against strains like Candida albicans, with MIC values suggesting effective inhibition at low concentrations .
Synthesis and Industrial Applications
The synthesis of Cyclopropyl-(2-furan-2-yl-2-oxo-ethyl)-amino-acetic acid typically involves multi-step organic reactions, including:
- Formation of the furan ring through cyclization.
- Introduction of the amino group via amination reactions.
- Attachment of the cyclopropyl moiety through selective reactions.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
